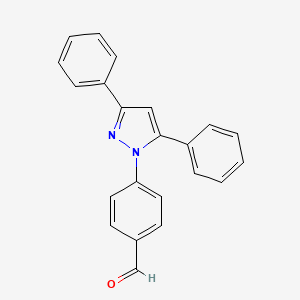

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C22H16N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-16H |

InChI Key |

FNTHEUBOFVYPJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

Retrosynthetic Analysis of the 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, identifies key bond disconnections that lead to readily available starting materials. The primary disconnection is at the C-N bond of the pyrazole (B372694) ring, specifically the bond between the N1-phenyl group and the pyrazole nitrogen. This reveals two main precursors: a 3,5-diphenylpyrazole (B73989) core and a suitably activated benzene (B151609) derivative that can be functionalized to introduce the benzaldehyde (B42025) group.

Further disconnection of the 3,5-diphenylpyrazole core itself, through the well-established pyrazole synthesis pathway, leads to 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and a hydrazine (B178648) source. Alternatively, and more commonly for this substitution pattern, a [3+2] cycloaddition approach is considered. This involves the disconnection of the pyrazoline precursor, which would be formed from a chalcone (B49325) and a substituted hydrazine. Specifically, this points to (E)-1,3-diphenylprop-2-en-1-one (chalcone) and 4-hydrazinobenzaldehyde or a precursor like 4-hydrazinobenzoic acid.

The formyl group on the N-phenyl ring is a key functional handle. A functional group interconversion (FGI) suggests that the aldehyde can be introduced at a later stage via a formylation reaction on the 1-(phenyl)-3,5-diphenylpyrazole intermediate. This leads to the strategic consideration of when and how to introduce this functionality.

Classical Synthetic Routes for the Pyrazole Core Formation

The formation of the central pyrazole ring is a critical step in the synthesis of this compound. Classical methods predominantly rely on the reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.

Cyclocondensation Reactions Utilizing Chalcones and Hydrazines

A widely employed and robust method for constructing the 1,3,5-triarylpyrazole scaffold involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a substituted hydrazine. beilstein-journals.orgelifesciences.orgresearchgate.netcore.ac.ukijpbs.com This reaction typically proceeds in two stages: the initial formation of a pyrazoline intermediate via Michael addition of the hydrazine to the chalcone, followed by oxidation to the aromatic pyrazole.

The synthesis of the required chalcone, 1,3-diphenylprop-2-en-1-one, is straightforward and is typically achieved through a Claisen-Schmidt condensation of benzaldehyde and acetophenone (B1666503) in the presence of an alcoholic alkaline base. researchgate.net

The subsequent reaction with a hydrazine derivative, in this case, a derivative of phenylhydrazine (B124118), leads to the formation of the pyrazoline ring. beilstein-journals.orgelifesciences.org For the synthesis of the target molecule, (4-formylphenyl)hydrazine would be the ideal reagent. The reaction can be carried out in various solvents, with acetic acid being commonly used to facilitate both the condensation and the subsequent cyclization. elifesciences.org The intermediate 1,3,5-triaryl-2-pyrazoline can then be oxidized to the corresponding pyrazole. jocpr.com

| Reactants | Conditions | Product | Reference |

| Chalcone, Phenylhydrazine hydrochloride | Acetic acid aqueous solution, ultrasound | 1,3,5-triaryl-2-pyrazoline | beilstein-journals.org |

| Chalcone, Hydrazine hydrate (B1144303) | Acetic acid, reflux | N-1-acetyl-4,5-dihydropyrazoline | elifesciences.org |

| Benzaldehyde, Acetophenone, Hydrazine hydrate | Alcoholic alkaline base, then reductive amination | 3,5-diphenyl-2-pyrazoline | researchgate.net |

Modular One-Pot Synthetic Protocols for Pyrazole Derivatization

To enhance efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 1,3,5-triarylpyrazoles have been developed. These methods often combine the formation of the pyrazoline intermediate and its subsequent oxidation into a single operational step. jlu.edu.cn For instance, a one-pot reaction of a chalcone with phenylhydrazine can be followed by in-situ dehydrogenation using an oxidizing agent like tetrakispyridine cobalt(II) dichromate (TPCD) to yield the 1,3,5-triarylpyrazole directly. jlu.edu.cn Another efficient one-pot approach involves mechanochemical ball-milling of chalcones and hydrazine with an oxidant like sodium persulfate, which is a solvent-free and environmentally friendly method.

More advanced one-pot, three-component reactions have also been reported for the synthesis of 1,3,5-trisubstituted pyrazoles, for example, using a regioselective enzyme-catalyzed system involving phenyl hydrazines, nitroolefins, and benzaldehydes. nih.gov These modular approaches offer significant advantages in terms of atom economy and reduced waste generation.

| Reaction Type | Key Features | Reference |

| One-pot dehydrogenation | In-situ generation and oxidation of pyrazoline | jlu.edu.cn |

| Mechanochemical synthesis | Solvent-free, ball-milling conditions | |

| Three-component enzymatic reaction | Regioselective, mild conditions | nih.gov |

Targeted Synthesis of the 4-Substituted Phenylpyrazole Moiety

The synthesis of the target molecule requires the specific placement of a formyl group at the para-position of the N-phenyl ring. This can be achieved either by using a pre-functionalized hydrazine, such as (4-formylphenyl)hydrazine, or by functionalizing the N-phenyl ring after the pyrazole core has been constructed.

Using a pre-functionalized hydrazine offers a direct route. For example, reacting 1,3-diphenyl-1,3-propanedione with (4-formylphenyl)hydrazine hydrochloride in a suitable solvent would directly yield this compound. However, the availability and stability of (4-formylphenyl)hydrazine can be a limiting factor.

An alternative and often more practical approach is the post-synthetic modification of 1,3,5-triphenylpyrazole. This allows for the synthesis of a common intermediate which can then be diversified.

Introduction of the Benzaldehyde Functionality through Formylation Reactions

The introduction of the aldehyde group onto the N-phenyl ring of the 1,3,5-triphenylpyrazole scaffold is a key transformation. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic rings and is particularly effective for this purpose. jocpr.comorganic-chemistry.orgmychemblog.comyoutube.comwikipedia.orgmdpi.com

The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts with the electron-rich N-phenyl ring. youtube.comwikipedia.org Studies have shown that the formylation of 1,3,5-triarylpyrazolines using the Vilsmeier-Haack reaction occurs regioselectively at the para-position of the N-phenyl ring. jocpr.com This is followed by hydrolysis during workup to yield the desired aldehyde. organic-chemistry.orgyoutube.comwikipedia.org This regioselectivity makes it an ideal method for the synthesis of this compound from 1,3,5-triphenylpyrazoline. The reaction is typically followed by an oxidation step to convert the pyrazoline to the final pyrazole product. jocpr.com

A reported synthesis describes the novel regioselective formylation of 1,3,5-triarylpyrazoline using the Vilsmeier-Haack reaction, which exclusively targets the N-phenyl ring. jocpr.com This is then followed by a chemoselective oxidation of the pyrazoline to the pyrazole using iodine. jocpr.com

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

For the synthesis of 1,3,5-triaryl-2-pyrazolines, the use of ultrasound irradiation in an acetic acid aqueous solution has been shown to be a practical and convenient procedure, offering high yields in short reaction times at room temperature. beilstein-journals.org This method avoids the use of volatile organic solvents and reduces energy consumption.

Solvent-free synthesis is another key green chemistry strategy. The synthesis of 1,3,5-triarylbenzenes from acetophenones has been achieved using p-toluenesulfonic acid (PTSA) as a catalyst under solvent-free conditions, providing an economical and environmentally friendly route. rsc.org Similarly, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling is a highly efficient and green protocol that avoids the use of solvents and allows for a simple work-up procedure.

The use of water as a solvent and the development of multicomponent reactions are also central to green pyrazole synthesis. These strategies aim to improve atom economy and reduce the number of synthetic steps and purification processes.

| Green Chemistry Approach | Example Application | Advantages | Reference |

| Ultrasound Irradiation | Synthesis of 1,3,5-triaryl-2-pyrazolines | Reduced reaction time, aqueous media, room temperature | beilstein-journals.org |

| Solvent-Free Synthesis | PTSA-catalyzed synthesis of 1,3,5-triarylbenzenes | No solvent, economical, chemo-selective | rsc.org |

| Mechanochemical Ball-Milling | One-pot synthesis of 3,5-diphenyl-1H-pyrazoles | Solvent-free, high efficiency, simple work-up |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. arkat-usa.org The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds like pyrazoles.

A direct N-heterocyclization approach for synthesizing tri-substituted pyrazoles has been developed using microwave irradiation. nih.govrsc.org This method involves the reaction of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate complexes, eliminating the need for any additional base or additives. nih.govrsc.orgresearchgate.net The synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles, a structurally related class of compounds, has been successfully achieved in a single step using the hydrochloride salt of various phenylhydrazines under microwave conditions. nih.govresearchgate.net The choice of reaction medium and microwave parameters are critical for selective product formation. nih.govresearchgate.net

For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles has been efficiently accomplished through microwave-assisted cyclization of chalcones with hydrazine hydrate in a mildly acidic medium. nih.govresearchgate.net This highlights the utility of microwaves in constructing complex heterocyclic systems containing the pyrazole moiety. nih.govresearchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the provided research, the established methods for related 1,3,5-trisubstituted pyrazoles provide a strong basis for its development. The general approach would likely involve the reaction of 1,3-diphenyl-1,3-propanedione with 4-formylphenylhydrazine under microwave irradiation, potentially with a catalytic amount of acid or in a suitable solvent.

A study on the synthesis of 4,5-dihydro-1H-pyrazoles also demonstrates the efficiency of microwave-assisted methods in preparing pyrazole-related structures. shd-pub.org.rs Furthermore, the synthesis of various heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines, has been significantly improved by using microwave assistance, which reduces reaction times and improves yields. arkat-usa.org

Mechanochemical and Grinding Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. High-speed ball milling is a common technique employed in mechanochemical synthesis.

An efficient, mechanically activated, solvent-free synthesis of 1,3,5-triaryl-2-pyrazolines has been achieved by the reaction of chalcones and phenylhydrazines using high-speed ball milling. researchgate.net This method is noted for its good yields, short reaction times, and neat reaction conditions. researchgate.net Although this produces the dihydropyrazole (pyrazoline), subsequent oxidation could potentially yield the desired aromatic pyrazole.

Furthermore, a rapid and energy-efficient mechanochemical synthesis of 1-aryl-3,5-bis(styryl)pyrazoles, which are analogs of the neuroprotective agent CNB-001 derived from curcumin, has been reported. researchgate.net This approach starts from curcuminoids and provides higher yields in a significantly shorter time under benign conditions compared to conventional thermal methods. researchgate.net This demonstrates the potential of mechanochemistry for the synthesis of complex pyrazole derivatives.

Catalytic Systems and Their Role in Pyrazole Synthesis

Transition Metal-Catalyzed Reactions

Transition metals are instrumental in a variety of transformations leading to pyrazole synthesis. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-N bonds to create N-arylpyrazoles. A notable method involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand, which produces N-arylpyrazoles in very good yields. nih.gov Suzuki cross-coupling reactions have also been employed to synthesize suitably substituted aryl pyrazoles, which are recognized for their presence in several commercially available drugs. nih.gov

Copper-catalyzed reactions are also prevalent. For instance, a transition-metal-free synthesis of 1,5-diaryl-1,2,3-triazoles, a related five-membered heterocycle, has been developed using a tetraalkylammonium hydroxide (B78521) catalyst in DMSO, showcasing an alternative to traditional metal catalysis. nih.gov

A microwave-assisted method for the synthesis of tri-substituted pyrazoles utilizes metal-acetylacetonate and -dibenzylideneacetonate complexes, where the metal complex itself acts as a reactant, providing the diketone moiety for cyclization with hydrazines. nih.govrsc.orgresearchgate.net

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a green and sustainable synthetic strategy. In the context of pyrazole synthesis, organocatalysts have been successfully used to promote the formation of functionalized pyrazole derivatives.

For example, the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones, which bear a structural resemblance to the target molecule's precursor, has been achieved through an aza-Michael/aldol domino reaction catalyzed by an organocatalyst. nih.gov This reaction proceeds with excellent diastereoselectivity and good to excellent enantioselectivity. nih.gov

Furthermore, a simple and metal-free protocol for the synthesis of researchgate.netnih.govnih.govtriazolo[1,5-a]quinoline-3-carboxamides has been developed using organocatalysis in the first step. researchgate.net The synthesis of 4-arylallylidenepyrazolone derivatives can be achieved through a Knoevenagel reaction between edaravone (B1671096) and 4-nitrocinnamaldehyde, with the stereospecificity being influenced by the solvent and the presence of an organocatalyst like DABCO. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

In the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride under ultrasound irradiation, the molar ratio of the reactants was found to have a significant effect on the yield. nih.gov Increasing the molar ratio of phenylhydrazine hydrochloride to chalcone from 1:1 to 3:1 led to a substantial increase in the product yield. nih.gov The use of ultrasound was also shown to dramatically accelerate the reaction compared to conventional heating. nih.gov

For the synthesis of 1-aryl-3,4,5-substituted pyrazoles via the condensation of 1,3-diketones with arylhydrazines, the choice of solvent is critical for achieving high regioselectivity. nih.gov Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol. nih.gov The addition of an acid catalyst can also enhance the yield. nih.gov

The synthesis of 3,5-disubstituted 1H-pyrazoles has been optimized using a metal-free approach in the eco-friendly solvent PEG-400. researchgate.net The reaction conditions, including the amount of reactants and the reaction temperature, were systematically varied to achieve the best results. researchgate.net

A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed under transition-metal-catalyst- and oxidant-free conditions, where the temperature plays a key role in dictating the product outcome. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of pyrazole derivatives from various studies:

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None (Ultrasound) | Acetic acid/Water | Room Temp. | 2 h | 96 | nih.gov |

| None | DMAc | Room Temp. | - | 59-98 | nih.gov |

| None | PEG-400 | - | - | - | researchgate.net |

| None | EtOH | 95 | 12 h | 85 | nih.gov |

| SiO2-HNO3 | - | - | - | High | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 10.0-10.1 ppm, a chemical shift indicative of its electron-deficient nature. Another distinct singlet, corresponding to the lone proton on the pyrazole (B372694) ring (H-4), is consistently observed around 7.0 ppm.

The aromatic protons of the three phenyl rings resonate in the range of approximately 7.2 to 8.1 ppm. Specifically, the protons on the benzaldehyde (B42025) ring often appear as two distinct doublets around 8.10 ppm and 7.85 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the two phenyl groups attached to the pyrazole ring appear as multiplets in the region of 7.2 to 7.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| Aldehydic proton (-CHO) | 10.09 - 10.01 | Singlet | |

| Pyrazole proton (H-4) | 7.05 - 6.99 | Singlet | |

| Aromatic protons (Ar-H) | 8.10 - 7.28 | Multiplet/Doublets |

Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) and referenced to tetramethylsilane (B1202638) (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum for this compound displays a number of distinct signals corresponding to each unique carbon environment.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield at approximately 191 ppm. The carbons of the pyrazole ring (C-3, C-4, and C-5) show characteristic signals, with C-3 and C-5 appearing around 152 ppm and 144 ppm respectively, while the C-4 carbon resonates at approximately 109 ppm. The various aromatic carbons from the three phenyl rings produce a cluster of signals in the typical aromatic region of 120-145 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference(s) |

| Aldehydic Carbonyl (C=O) | ~191.1 | |

| Pyrazole C3 | ~152.4 | |

| Pyrazole C5 | ~144.1 | |

| Pyrazole C4 | ~109.2 | |

| Aromatic Carbons (Ar-C) | 144.0 - 120.0 |

Spectra are typically recorded in CDCl₃ or DMSO-d₆.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments would be invaluable for the definitive assignment of all proton and carbon signals, especially within the complex aromatic regions. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range carbon-proton correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to define the molecule's preferred conformation in solution. However, based on a survey of the available scientific literature, detailed 2D NMR analyses for this compound have not been reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

A strong, sharp absorption peak is observed in the region of 1690-1705 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde group. The presence of aromatic rings is confirmed by C=C stretching vibrations typically found in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C=N stretching vibration of the pyrazole ring is also identified, often appearing around 1540-1599 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Aromatic C-H Stretch | 3060 - 3030 | |

| Aldehyde C=O Stretch | 1705 - 1693 | |

| Aromatic C=C / Pyrazole C=N Stretch | 1599 - 1456 |

Spectra are typically recorded using KBr pellets or as a neat solid.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of a compound.

For this compound (C₂₂H₁₆N₂O), the expected exact mass can be calculated. Experimental HRMS analysis should yield a molecular ion peak ([M]+ or [M+H]+) that corresponds very closely to this calculated value, confirming the molecular formula. For instance, one study reported the mass spectrum showing the molecular ion peak at m/z 324, which corresponds to the molecular weight of the compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Despite the comprehensive spectroscopic data available, a search of the current chemical literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. The determination of its crystal structure would be a valuable contribution to the full structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to investigate the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The resulting spectrum provides valuable information about the chromophoric systems present in the compound. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic rings and the carbonyl group.

The extensive conjugation involving the two phenyl rings, the pyrazole core, and the benzaldehyde moiety is predicted to result in strong absorption bands in the UV region. The π → π* transitions, which are typically of high intensity, are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transition, associated with the excitation of a non-bonding electron from the oxygen atom of the aldehyde group to an antibonding π* orbital, is also expected, though it is generally of lower intensity.

Table 1: Representative UV-Vis Spectral Data for a Structurally Related Compound This table presents data for a different compound to illustrate the expected spectral features.

| Compound | λmax (nm) | Type of Transition (Probable) |

|---|

Elemental Combustion Analysis for Empirical Formula Validation

Elemental combustion analysis is a fundamental and highly reliable method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. This technique provides a crucial validation of the compound's empirical formula, which in turn supports the proposed molecular formula. The process involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2)—are then quantitatively measured.

For this compound, the molecular formula is C22H16N2O. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Table 2: Theoretical Elemental Analysis Data for this compound Based on the molecular formula C22H16N2O (Molecular Weight: 324.38 g/mol )

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 81.46 |

| Hydrogen | H | 4.97 |

| Nitrogen | N | 8.64 |

While specific experimental combustion analysis results for this compound are not available in the reviewed literature, the data presented in Table 2 represents the expected values that would confirm the successful synthesis and purity of the compound.

Computational and Theoretical Investigations of 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.com It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. eurasianjournals.comresearchgate.net For molecules like 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde, DFT calculations, often utilizing functionals like B3LYP, are instrumental in understanding its fundamental chemical nature. sciensage.info

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles to find the most stable conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound.Note: These values are representative examples of what would be obtained from a DFT calculation and are not from a specific published study on this exact molecule.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-C (pyrazole-phenyl) | ~1.45 Å |

| Bond Length | N-N (pyrazole) | ~1.38 Å |

| Bond Length | C=N (pyrazole) | ~1.34 Å |

| Bond Angle | C-C-H (aldehyde) | ~118° |

| Dihedral Angle | Phenyl-Pyrazole-Phenyl | Varies with conformation |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comunesp.br The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comunesp.br The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. sciensage.info

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciensage.info Conversely, a small gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich diphenylpyrazole moiety, while the LUMO is likely concentrated on the electron-withdrawing benzaldehyde (B42025) portion, facilitating intramolecular charge transfer.

Table 2: Illustrative Calculated FMO Energies and Related Quantum Chemical Descriptors.Note: These values are representative examples for pyrazole (B372694) derivatives and are not from a specific published study on this exact molecule.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 eV. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.03 eV. nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.12 eV. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netwolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. wolfram.comwalisongo.ac.id

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.netnih.gov Blue colors denote regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring. researchgate.net Positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the hydrogen atoms on the phenyl rings. researchgate.net

Vibrational Frequency Calculations and Spectral Simulation (IR, Raman)

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. inference.org.uk DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. mdpi.com These computational results are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. inference.org.ukias.ac.in

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-H stretching of the aromatic rings and aldehyde group (around 2700-3100 cm⁻¹), and various C=C and C=N stretching vibrations of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region. uwosh.eduresearchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹).Note: These are typical frequency ranges for the functional groups present in the molecule.

| Vibrational Assignment | Typical Calculated Frequency Range (cm⁻¹) | Typical Experimental Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aldehyde C-H Stretch | 2850 - 2750 | 2830 - 2730. inference.org.uk |

| Carbonyl (C=O) Stretch | 1720 - 1680 | 1710 - 1685. inference.org.uk |

| Aromatic C=C Stretch | 1610 - 1450 | 1600 - 1450. inference.org.uk |

| Pyrazole Ring Vibrations | 1550 - 1400 | 1550 - 1400 |

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are highly effective for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the structural elucidation and assignment of complex spectra. nih.govsemanticscholar.org

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For this compound, calculations would predict distinct signals for the aldehydic proton (expected at a high chemical shift, ~9-10 ppm), as well as for the various non-equivalent protons on the three phenyl rings and the pyrazole ring. nih.gov Similarly, ¹³C NMR shifts for the carbonyl carbon, and the carbons of the pyrazole and phenyl rings would be calculated. nih.gov

Table 4: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) Relative to TMS.Note: These are estimated chemical shifts based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 |

| Phenyl-CHO (ortho to CHO) | 7.8 - 8.0 |

| Phenyl-CHO (meta to CHO) | 7.5 - 7.7 |

| Pyrazole-H4 | 6.7 - 6.9 |

| Diphenyl groups | 7.3 - 7.6 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. youtube.com This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms. youtube.com

By analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs, the nature of the chemical bonds can be determined. For instance, shared interactions (covalent bonds) are typically characterized by high ρ and a negative ∇²ρ, while closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions) have low ρ and a positive ∇²ρ. For this compound, QTAIM can be used to quantitatively describe the covalent bonding framework as well as weaker non-covalent interactions that influence the molecule's preferred conformation and crystal packing. youtube.com

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their inherent charge transfer characteristics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these molecules.

For this compound, a typical computational investigation of its NLO properties would involve the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. A high β value is indicative of a strong NLO response. DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry and compute these properties.

The NLO properties of pyrazole derivatives are closely linked to their electronic structure. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system facilitates intramolecular charge transfer (ICT), which is a key factor for a large NLO response. In this compound, the diphenylpyrazolyl moiety can act as an electron-donating group, while the benzaldehyde group serves as an electron acceptor. The π-system of the phenyl rings and the pyrazole ring provides the necessary conjugation path for ICT.

While specific experimental or calculated NLO data for this compound are not widely reported, studies on analogous pyrazoline derivatives have demonstrated significant NLO properties. For instance, theoretical studies on similar compounds have shown that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. researchgate.net A computational analysis of this compound would likely reveal a substantial NLO response, making it a candidate for further experimental investigation in the field of photonics.

Table 1: Illustrative Data Table of Predicted NLO Properties for a Pyrazole Derivative

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | > 5 D |

| Polarizability (α) | > 200 a.u. |

| First-order Hyperpolarizability (β) | > 1000 a.u. |

| Note: This table is illustrative and shows the type of data that would be generated from a DFT calculation of NLO properties. The values are hypothetical and based on findings for similar pyrazole derivatives. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a compound based on its molecular structure. nih.gov This method establishes a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times.

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors for the target compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, relevant descriptors might include molecular weight, number of aromatic rings, molecular surface area, and various electronic parameters derived from quantum chemical calculations.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates a subset of these descriptors with the experimental property of interest. The predictive power of the QSPR model is then validated using internal and external validation techniques.

While a specific QSPR model for this compound is not available in the literature, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been applied to pyrazole derivatives to predict their biological activities. nih.gov These studies have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining the activity of these compounds. A similar approach could be employed to develop robust QSPR models for the physicochemical attributes of this compound, which would be valuable in guiding its synthesis, purification, and formulation.

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds |

| Topological | Wiener Index, Randić Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility, interactions with its environment, and the influence of solvent. For this compound, MD simulations can be employed to understand its behavior in different solvent environments, which is crucial for applications where the molecule is in a solution phase.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between the atoms of the solute and the solvent molecules are described by a force field, which is a set of parameters that define the potential energy of the system. The system is then allowed to evolve over time by solving Newton's equations of motion.

Analysis of the MD trajectory can reveal important information about the conformational landscape of the molecule. For this compound, this would include the rotational freedom of the phenyl rings and the benzaldehyde group. The simulation can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed understanding of the solvation shell around the molecule.

Table 3: Key Parameters and Outputs of a Molecular Dynamics Simulation

| Simulation Parameter/Output | Description |

| Force Field | A set of equations and parameters to describe the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | A model to represent the solvent molecules (e.g., TIP3P for water). |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. |

Chemical Reactivity and Derivatization Pathways of 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including condensation reactions, oxidation-reduction processes, and olefination reactions.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The aldehyde group of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde readily undergoes condensation reactions with various nucleophiles.

Schiff Base Formation: The reaction with primary amines leads to the formation of Schiff bases (imines). For instance, the condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with various aniline (B41778) derivatives in the presence of acetic acid and methanol (B129727) yields the corresponding N-aryl-1-(1,3-diphenyl-1H-pyrazol-4-yl)methanimines. ekb.eg Similarly, reaction with hydrazine (B178648) derivatives, such as aryl hydrazines in methanol with a few drops of acetic acid, results in the formation of hydrazones. ekb.eg These reactions are typically carried out under reflux conditions. ekb.eg

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds. This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or an amine. researchgate.netresearchgate.net The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to proceed under standard Knoevenagel conditions to yield the corresponding α,β-unsaturated products. The product selectivity in such reactions can be influenced by the reaction conditions, including the catalyst and solvent used. nih.gov For instance, ultrasonic irradiation has been shown to improve yields and reduce reaction times in some Knoevenagel condensations. nih.gov

Table 1: Examples of Condensation Reactions with 1,3-diphenylpyrazole-4-carboxaldehyde Data based on reactions with a structurally similar compound.

| Reactant | Reagent/Conditions | Product Type | Yield (%) | Reference |

| Aniline Derivatives | Acetic acid, Methanol, Reflux | Schiff Base | 65 | ekb.eg |

| Aryl Hydrazine Derivatives | Acetic acid, Methanol, Reflux | Hydrazone | 70-72 | ekb.eg |

| Cyanoacetic Hydrazide | Ethanol, Room Temperature | Hydrazone | 80 | ekb.eg |

Selective Oxidation and Reduction of the Aldehyde Group

The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and Tollens' reagent ([Ag(NH3)2]+). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For pyrazole (B372694) derivatives, care must be taken as the pyrazole ring itself can be susceptible to oxidation under harsh conditions. slideshare.netglobalresearchonline.net

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-(3,5-diphenylpyrazol-1-yl)benzyl alcohol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). mdpi.com For example, the reduction of a similar benzaldehyde (B42025) derivative has been successfully carried out using LiAlH4 in anhydrous THF. mdpi.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). udel.edunih.gov This reaction is a versatile method for the synthesis of alkenes. researchgate.net The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-isomer. udel.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com The HWE reaction typically provides excellent E-selectivity in the formation of the alkene product. nrochemistry.comorganic-chemistry.org The phosphonate carbanions are generated by treating the phosphonate ester with a base, such as sodium hydride or an alkoxide. youtube.com This reaction is highly efficient for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. nrochemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyrazole Rings

Both the phenyl rings and the pyrazole ring can undergo substitution reactions, although their reactivity differs.

Electrophilic Aromatic Substitution: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions such as nitration and halogenation, typically at the C4 position. slideshare.netglobalresearchonline.net The conditions for these reactions need to be carefully controlled to avoid side reactions. The phenyl rings attached to the pyrazole and the benzaldehyde moiety can also undergo electrophilic substitution. The directing effects of the substituents on these rings will determine the position of substitution. For instance, the Vilsmeier-Haack reaction, which is a type of electrophilic substitution, can be used to introduce a formyl group onto a pyrazole ring. ekb.egnih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for simple phenyl rings unless they are activated by strong electron-withdrawing groups. However, if a suitable leaving group (e.g., a halogen) is present on one of the aromatic rings, SNAr can occur. For example, the reaction of 4-fluorobenzaldehyde (B137897) with phenols in the presence of a base like potassium carbonate can proceed via an SNAr mechanism. walisongo.ac.idnih.gov

Cycloaddition and Annulation Reactions Involving the Pyrazole Moiety

The pyrazole ring itself can participate in cycloaddition and annulation reactions, leading to the formation of more complex fused heterocyclic systems. nih.gov For example, pyrazole derivatives can act as dienes in Diels-Alder reactions, particularly when appropriately substituted. researchgate.net These reactions can be promoted by heat or microwave irradiation. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions involving pyrazole derivatives have been reported, leading to the synthesis of novel polycyclic heterocyclic compounds. researchgate.net

Regioselectivity and Chemoselectivity in Complex Reaction Systems

In reactions involving multiple functional groups, such as those present in this compound, regioselectivity and chemoselectivity are important considerations.

Regioselectivity: In electrophilic substitution reactions, the position of attack on the aromatic rings is governed by the directing effects of the existing substituents. For the pyrazole ring, substitution typically occurs at the C4 position. slideshare.netglobalresearchonline.net In the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the regioselectivity of the cyclization can be controlled by the reaction conditions, such as the choice of solvent. organic-chemistry.orgnih.gov

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of this compound, a mild reducing agent like NaBH4 will selectively reduce the aldehyde group without affecting the aromatic rings. Similarly, in condensation reactions, the aldehyde group is the primary site of reaction. The Knoevenagel condensation, for example, can be performed chemoselectively at the aldehyde group, even in the presence of other potentially reactive sites. nih.gov

Coordination Chemistry and Metal Complexation of 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

Ligand Design Principles for Pyrazole-Containing Aldehydes

The design of pyrazole-containing ligands, such as 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde, is guided by several key principles aimed at creating metal complexes with specific properties for applications in areas like catalysis and materials science. nih.govginekologiaipoloznictwo.com

Tuning Steric and Electronic Properties: The substituents on the pyrazole (B372694) ring are crucial for modulating the ligand's properties. In this compound, the two phenyl groups at the 3 and 5 positions create significant steric bulk around the metal's coordination sphere. This steric hindrance can influence the coordination number and geometry of the metal center, potentially stabilizing specific oxidation states or creating a chiral pocket that can be exploited in asymmetric catalysis. The phenyl group at the N1 position, which links to the benzaldehyde (B42025), influences the electron density on the coordinating nitrogen atom.

Coordination Versatility: Pyrazole-based ligands are known for their diverse coordination behaviors. researchgate.netresearchgate.net While the target molecule is designed as a monodentate ligand through the N2 atom of the pyrazole ring, the presence of the aldehyde group offers possibilities for creating multidentate ligands. For instance, the aldehyde can be converted into an imine (Schiff base) or an alcohol, which can then act as additional donor sites, leading to bidentate or tridentate chelation. nih.gov This chelation enhances the stability of the resulting metal complexes.

Amphiprotic Character: N-unsubstituted pyrazoles possess a Brønsted acidic NH proton, which can be deprotonated to form pyrazolate anions that bridge multiple metal centers. nih.gov Although this compound is an N-substituted pyrazole and lacks this acidic proton, the fundamental electronic structure of the pyrazole ring remains a key feature. Coordination to a Lewis acidic metal center can influence the electronic properties of the entire ligand framework. nih.gov

Pincer Ligand Frameworks: A common strategy in ligand design involves incorporating pyrazole units into pincer-type structures, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov These rigid frameworks enforce a specific coordination geometry on the metal center, which is highly desirable for catalytic applications. While this compound itself is not a pincer ligand, its aldehyde functionality allows for its integration into such multidentate systems through subsequent synthetic modifications.

The strategic combination of these design principles allows for the creation of pyrazole-based ligands with tailored properties, making them highly valuable in the development of advanced coordination compounds.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes using pyrazole-based ligands is a well-established area of coordination chemistry. nih.govmdpi.com The formation of complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic route involves dissolving the ligand and a metal salt, such as a halide, acetate, or perchlorate (B79767) of a transition metal (e.g., Cu(II), Ni(II), Co(II), Pd(II)), in a solvent like ethanol, methanol (B129727), or acetonitrile. researchgate.net The mixture is then stirred, often with heating, to facilitate the coordination reaction. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent.

General Synthesis Scheme: MX₂ + nL → [M(L)ₙX₂] Where:

M = Metal ion (e.g., Cu²⁺, Pd²⁺, Ni²⁺)

X = Anion (e.g., Cl⁻, CH₃COO⁻)

L = this compound

n = Stoichiometric coefficient (typically 1, 2, or 4)

Characterization of the newly synthesized complexes is crucial to confirm their structure and purity. Standard techniques include:

Elemental Analysis (C, H, N): To determine the empirical formula and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal. A shift in the C=N stretching frequency of the pyrazole ring is typically observed upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the ligand's protons and carbons upon coordination, providing information about the complex's structure in solution. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer bands. mdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex.

For example, in the synthesis of related pyrazole-metal complexes, researchers have successfully used salts of copper, nickel, cadmium, and cobalt to form mononuclear complexes. mdpi.com The characterization data from these studies provide a reference for what to expect for complexes of this compound.

Table 1: Representative Techniques for Characterizing Metal Complexes of Pyrazole-Containing Ligands

| Technique | Information Obtained | Expected Observation for Complexation |

|---|---|---|

| FT-IR Spectroscopy | Vibrational modes of functional groups | Shift in C=N and C=O stretching frequencies |

| ¹H NMR Spectroscopy | Chemical environment of protons | Downfield or upfield shifts of pyrazole and benzaldehyde protons |

| UV-Visible Spectroscopy | Electronic transitions | Appearance of new d-d or charge-transfer bands |

| Elemental Analysis | Elemental composition | Confirmation of metal-to-ligand ratio |

| X-ray Crystallography | 3D molecular structure | Precise bond lengths, bond angles, and coordination geometry |

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. scbt.commdpi.com It provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-stacking.

For a complex involving this compound, X-ray crystallography would reveal:

Coordination Mode: It would confirm that the ligand coordinates to the metal center through the sp²-hybridized N2 atom of the pyrazole ring.

Coordination Geometry: Depending on the metal ion, its oxidation state, and the number of coordinated ligands, various geometries such as square planar, tetrahedral, or octahedral could be observed. For instance, Cu(II) complexes with pyrazole-based ligands often exhibit square planar or distorted octahedral geometries, while Zn(II) might favor a tetrahedral arrangement. researchgate.net

Bond Parameters: The analysis would provide precise measurements of the metal-nitrogen (M-N) bond length, which is a key indicator of the strength of the coordination bond. Changes in the bond lengths within the pyrazole and benzaldehyde moieties upon complexation can also be quantified.

Steric Effects: The orientation of the bulky phenyl groups at the C3 and C5 positions and their influence on the packing of the molecules in the crystal lattice would be clearly visible.

While specific crystal structures for complexes of this compound are not readily found in the cited literature, data from related structures provide a strong basis for prediction. For example, the X-ray structure of a Cu(I) complex with tris(pyrazol-1-yl)methane (B1237147) shows a tetracoordinated copper center with distinct Cu-N bond lengths. Similarly, studies on cobalt and nickel complexes with other pyrazole-containing ligands have revealed detailed octahedral geometries. mdpi.com

Table 2: Typical Crystallographic Data for a Representative Pyrazole-Metal Complex

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| M-N Bond Length (Å) | Distance between metal and coordinating nitrogen |

| Coordination Number | Number of atoms bonded to the central metal |

| Geometry | e.g., Tetrahedral, Octahedral |

Note: This table is illustrative. Specific values depend on the actual crystal structure.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are essential tools for probing the interaction between a metal ion and a ligand like this compound in the solid state and in solution.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic peaks for the C=N stretching of the pyrazole ring and the C=O stretching of the aldehyde group. Upon coordination to a metal center, the electron density in the pyrazole ring is altered, typically causing a shift in the C=N stretching frequency to a higher or lower wavenumber. This shift is a direct indication of the M-N bond formation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand is dominated by π→π* transitions within the aromatic rings. When complexed with a transition metal, new absorption bands can appear. mdpi.com These may include d-d transitions, which are typically weak and occur in the visible region, providing information about the geometry of the metal's d-orbitals. More intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed, which are indicative of strong electronic coupling between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Pd(II), Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the pyrazole nitrogen to the metal center causes significant changes in the chemical shifts of the protons and carbons near the coordination site. nih.gov Protons on the pyrazole ring are particularly sensitive to this effect. The observation of a single set of resonances in solution can indicate a stable, non-fluxional structure on the NMR timescale.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy can provide detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment.

These spectroscopic methods, when used in combination, provide a comprehensive picture of the metal-ligand interactions within the complex.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes containing pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations, primarily due to the ease with which their steric and electronic properties can be tuned.

Pyrazole-metal complexes, particularly those of palladium and nickel, have shown significant promise as catalysts in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. The nitrogen donor ligand can stabilize the metal center in its various oxidation states throughout the catalytic cycle.

Suzuki-Miyaura Coupling: Palladium complexes with pyrazole-derived N-heterocyclic carbene (NHC) ligands have been successfully used in aqueous Suzuki-Miyaura coupling reactions. These catalysts have demonstrated the ability to couple aryl halides with phenylboronic acid, yielding biphenyl (B1667301) derivatives. The pyrazole framework plays a key role in stabilizing the active palladium species. While this compound is not an NHC precursor, its ability to act as an N-donor ligand for palladium suggests potential applications in similar coupling reactions.

Olefin and Acetylene (B1199291) Polymerization: Nickel and iron complexes bearing pyrazolyl ligands have been investigated for olefin and acetylene oligomerization and polymerization. The steric bulk provided by substituents on the pyrazole ring, such as the phenyl groups in the target ligand, can influence the selectivity and activity of the catalyst.

The general success of pyrazole ligands in stabilizing transition metals for C-C coupling reactions suggests that complexes of this compound could be valuable precatalysts for these important transformations.

The redox-active nature of many transition metals, combined with the stabilizing effect of pyrazole ligands, makes these complexes suitable for various oxidation and reduction reactions.

Oxidation Catalysis: Copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. The catalytic activity is influenced by the specific structure of the pyrazole ligand and the counter-ion of the copper salt. mdpi.com Vanadium complexes with pyrazole-derived ligands have also been explored for their catalytic oxidation properties.

Reduction Catalysis (Transfer Hydrogenation): Ruthenium complexes bearing pyrazole-pyridine pincer ligands have been employed as catalysts for the acceptorless dehydrogenation of alcohols to aldehydes, a type of oxidation reaction. Conversely, related ruthenium and iridium complexes are active in transfer hydrogenation, a reduction reaction where alcohols like 2-propanol are used as a hydrogen source to reduce ketones, imines, and other unsaturated substrates. nih.govnih.gov The protic nature of some pyrazole ligands can play a cooperative role in these catalytic cycles, although this would not be a primary feature for the N-substituted this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(1H-pyrazol-3-yl)pyridine |

| Copper(II) acetate |

| Nickel(II) chloride |

| Palladium(II) acetate |

| Catechol |

| o-quinone |

| Phenylboronic acid |

| Tris(pyrazol-1-yl)methane |

| 2-propanol |

| Ruthenium |

| Iridium |

| Vanadium |

| Zinc |

| Cobalt |

Advanced Applications of 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde in Materials Science

Design and Synthesis of Novel Organic Electronic Materials

The 1,3,5-triaryl pyrazole (B372694) scaffold is a key component in the design of various organic electronic materials. The synthesis of derivatives from 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde typically leverages well-established reactions of the aldehyde group, allowing for the extension of the conjugated system and the introduction of new functionalities.

A primary synthetic route to materials based on this compound involves the Knoevenagel condensation. The aldehyde group of this compound can react with active methylene (B1212753) compounds to create larger, more complex molecules with tailored electronic properties. nih.gov This reaction extends the π-conjugated system, which is crucial for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the core pyrazole structure itself is often synthesized through a multi-step process. A common method is the reaction of a chalcone (B49325) (α,β-unsaturated ketone) with a hydrazine (B178648) derivative. researchgate.netresearchgate.netlookchem.com For instance, a chalcone can be formed via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a benzaldehyde (B42025). Subsequent cyclization with phenylhydrazine (B124118) yields a 1,3,5-triaryl-2-pyrazoline. researchgate.netresearchgate.net This pyrazoline can then be oxidized to the more stable aromatic pyrazole. nih.gov The aldehyde functionality on the phenyl ring at the N1 position of the pyrazole, as seen in the title compound, serves as a versatile handle for further derivatization to build complex organic electronic materials. This synthetic versatility allows for the fine-tuning of the final material's electronic and photophysical properties. semanticscholar.org

Investigation of Optical and Photophysical Properties (e.g., Fluorescence, Absorption)

Pyrazole derivatives, particularly 1,3,5-triaryl-2-pyrazolines and the corresponding pyrazoles, are known for their significant fluorescent properties. researchgate.net They are recognized as an important class of nitrogen-containing heterocyclic compounds that often emit blue fluorescence with high quantum yields. researchgate.net

The photophysical properties are heavily influenced by the molecular structure and the solvent environment. The core conjugated system of 1,3,5-triaryl-2-pyrazolines typically results in an intense absorption band attributed to π-π* transitions. rsc.org Studies on various 1,3,5-triaryl-2-pyrazoline derivatives show absorption maxima (λmax abs) in the range of 367–377 nm, with emission maxima (λmax em) in the blue region of the visible spectrum. rsc.org The fluorescence intensity and wavelength can be affected by the nature and position of substituents on the aryl rings. epa.gov For example, increasing solvent polarity often leads to a decrease in fluorescence intensity and a red shift in the emission wavelength. epa.gov

Upon oxidation from the pyrazoline to the pyrazole, the photophysical properties can change significantly. A study on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, a close structural analog to the title compound, reported a high fluorescence quantum yield (Φf) of up to 0.90 in toluene. univ.kiev.ua This high efficiency is attributed to the optically allowed S1 state in the pyrazole structure. univ.kiev.ua In contrast, the corresponding pyrazoline showed almost no fluorescence in solution, highlighting the impact of the core ring's aromaticity on the emissive properties. univ.kiev.ua

Table 1: Representative Photophysical Data for Related Pyrazole and Pyrazoline Derivatives

| Compound Class | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 1,3,5-Triaryl-2-pyrazolines | Various | 367-377 | ~460 (Blue Emission) | High | researchgate.netrsc.org |

| 1,3-Diphenyl-5-(9-anthryl)-1H-pyrazole | Toluene | - | - | 0.90 | univ.kiev.ua |

| 1,3,5-Triaryl-2-pyrazoline Derivatives | Methanol (B129727) | - | - | 0.06 - 0.15 | nih.gov |

| Fluorinated Pyrazoline Derivative | Solid State | - | 430 | 0.413 | numberanalytics.com |

Note: This table presents data for structurally similar compounds to illustrate the general photophysical properties of this class of materials, as specific data for this compound was not available in the cited literature.

Self-Assembly and Supramolecular Architectures

The formation of ordered, large-scale structures through non-covalent interactions is a key area of materials science. For molecules like this compound, which lack strong hydrogen bonding donors, π-π stacking interactions are a primary driving force for self-assembly. researchgate.net These interactions occur between the electron-rich aromatic rings of the pyrazole and phenyl substituents.

The substitution pattern on the phenyl rings can influence the nature and strength of these π-π interactions. epa.gov By engineering the molecule with specific electron-donating or electron-withdrawing groups, it is possible to tune the electrostatic potential of the aromatic surfaces and thereby guide the self-assembly process to create specific supramolecular architectures with desired properties. epa.gov This control over solid-state packing is vital for optimizing charge transport pathways in organic electronic materials.

Integration into Hybrid Organic-Inorganic Materials

The functional aldehyde group of this compound makes it an excellent candidate for incorporation into hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org

While the aldehyde group itself can sometimes coordinate to metals, it is more commonly modified to a more suitable linking group, such as a carboxylic acid. The synthesis of pyrazole-functionalized carboxylic acid ligands has been shown to be an effective strategy for building novel MOFs. univ.kiev.ua For example, a pyrazole-based ligand can be synthesized and then reacted under solvothermal conditions with a metal salt, such as a zinc or nickel salt, to form a porous framework. univ.kiev.uanumberanalytics.com

The resulting hybrid materials combine the properties of both the inorganic metal nodes (e.g., stability, catalytic activity) and the organic pyrazole-based linkers (e.g., luminescence, tunable pore environment). The pyrazole units within the framework can offer specific binding sites for guest molecules or act as photophysically active centers. rsc.org The structural versatility of the pyrazole ligand allows for the rational design of MOFs with tailored pore sizes and functionalities, making them suitable for applications in selective catalysis, gas separation, and chemical sensing. numberanalytics.com

Future Research Directions and Outlook for 4 3,5 Diphenylpyrazol 1 Yl Benzaldehyde

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be energy-intensive and may utilize hazardous organic solvents. researchgate.net A primary focus of future research will be the development of "green" and sustainable synthetic pathways. nih.gov These modern approaches prioritize environmental friendliness, operational simplicity, and cost-effectiveness without compromising yield or purity. researchgate.netnih.gov

Key strategies in this domain include:

Multicomponent Reactions (MCRs): MCRs are one-pot syntheses where three or more reactants combine to form a final product that incorporates most of the atoms from the starting materials. nih.gov This approach is lauded for its efficiency, reduction of waste, and time and energy savings compared to traditional linear syntheses. nih.govresearchgate.net The synthesis of pyrazole-containing scaffolds via MCRs is a rapidly growing area. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are being explored as energy-efficient alternatives to conventional heating. researchgate.netnih.gov These techniques can significantly reduce reaction times and improve yields. nih.gov

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, energy efficiency. nih.govnih.gov | Development of novel MCRs for pyrazole scaffolds. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. thieme-connect.comthieme-connect.com | Water-based syntheses, use of biodegradable solvents. thieme-connect.comthieme-connect.com |

| Recyclable Catalysts | Cost-effectiveness, waste minimization, simplified purification. researchgate.netresearchgate.net | Nanocatalysts, ionic liquids, solid-supported catalysts. thieme-connect.comresearchgate.netresearchgate.net |

| Alternative Energy | Reduced reaction times, lower energy consumption, improved yields. researchgate.netnih.gov | Microwave-assisted and sonochemical methods. researchgate.netnih.gov |

Exploration of Novel Chemical Transformations and Derivatizations

The aldehyde functional group and the phenyl-substituted pyrazole core of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde offer numerous opportunities for novel chemical transformations. Future work will focus on expanding the library of derivatives to access new chemical space and potential applications.

Functionalization of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo reactions like halogenation and nitration. globalresearchonline.net More advanced methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), will be instrumental. For example, triflate derivatives of related pyrazole systems have been used in palladium-catalyzed coupling reactions to form new carbon-carbon bonds, a strategy that could be applied to create a diverse array of 5-substituted analogs. mdpi.com

Transformations of the Aldehyde Group: The benzaldehyde (B42025) moiety is a versatile synthetic handle. It can be readily converted into a wide range of other functional groups, including alcohols, carboxylic acids, imines, and oximes, or used in condensation reactions to build more complex molecular architectures. rsc.org

1,3-Dipolar Cycloadditions: The pyrazole ring itself can be synthesized via 1,3-dipolar cycloaddition reactions, and exploring novel cycloaddition partners and conditions could lead to new fused heterocyclic systems with unique properties. nih.gov

These derivatization strategies will be crucial for systematically studying structure-activity relationships (SAR) and fine-tuning the properties of the molecule for specific applications, from medicinal chemistry to materials science. nih.gov

Advanced Characterization Techniques for Complex Structures

As more complex derivatives and multicomponent systems based on this compound are synthesized, advanced characterization techniques will become indispensable for unambiguous structure elucidation.

While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are foundational, future research will rely more heavily on sophisticated methods to resolve complex structural and stereochemical questions. researchgate.nettsijournals.comacs.org

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are critical for confirming connectivity and determining the spatial proximity of atoms within a molecule. mdpi.com For instance, 1H-15N HMBC can be used to probe the electronic environment of the nitrogen atoms in the pyrazole ring, which is key to understanding tautomerism and reactivity. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and intermolecular interactions in the solid state. acs.org It is the gold standard for confirming the constitution and configuration of newly synthesized compounds.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new derivatives. Advanced ionization techniques and fragmentation analysis can also provide valuable structural information.

A comprehensive characterization using a combination of these advanced techniques is vital for validating synthetic outcomes and understanding the structural basis for a compound's observed properties. mdpi.comrsc.org

Predictive Modeling and Data-Driven Discovery in Computational Chemistry

Computational chemistry has become an essential tool in modern chemical research, offering a cost-effective and efficient way to predict molecular properties, guide experimental work, and accelerate the discovery process. eurasianjournals.comnih.gov For pyrazole derivatives, computational methods are being used to design new compounds with enhanced therapeutic potential. eurasianjournals.com

Future research directions in this area include: